molecular formula C6H18N3Si3 B1588516 1,2,3,4,5,6-Hexamethylcyclotrisilazane CAS No. 2587-46-4

1,2,3,4,5,6-Hexamethylcyclotrisilazane

Cat. No.: B1588516
CAS No.: 2587-46-4
M. Wt: 216.48 g/mol
InChI Key: ALFURVVDZFIESW-UHFFFAOYSA-N
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Description

Contextual Significance within Inorganic and Organosilicon Chemistry

Organosilicon chemistry, a field that studies compounds with carbon-silicon bonds, has grown substantially since its inception. wikipedia.orgsbfchem.com The development of organosilicon compounds has led to a wide range of applications, leveraging their unique properties such as thermal stability and hydrophobicity. wikipedia.org Within this broad field, silazanes and their cyclic derivatives like 1,2,3,4,5,6-Hexamethylcyclotrisilazane hold a specialized and crucial role.

These compounds are particularly significant as precursors to advanced ceramic materials. dtic.mil For instance, the pyrolytic deposition of this compound in an ammonia (B1221849) atmosphere yields silicon nitride (Si₃N₄), a high-performance ceramic known for its hardness, high-temperature strength, and resistance to thermal shock. gelest.com The recent intensive efforts to synthesize polymer precursors for the fabrication of silicon nitride fibers, coatings, and binders have highlighted the potential of oligo- and polysilazanes. dtic.mil

Furthermore, the chemical reactivity of this compound allows it to participate in a variety of chemical transformations. It can act as a ligand, forming complexes with metal ions, and can be involved in catalytic processes. Its ability to react with both nucleophiles and electrophiles makes it a versatile tool in synthetic chemistry.

Historical Development of Cyclotrisilazane Chemistry

The history of organosilicon chemistry began in 1863 with the first synthesis of an organosilane by Charles Friedel and James Crafts. wikipedia.orgsbfchem.com However, the specific sub-field of polysilazane chemistry emerged later. Initial investigations into polysilazanes were conducted by Alfred Stock and Carl Somieski in 1921, with a focus on preparing and classifying their general properties. dtic.mil

A surge of interest in polysilazanes occurred during the 1950s and 1960s, spurred by the commercial success of polysiloxanes, commonly known as silicones. dtic.mil Researchers explored polysilazanes as potential analogues to silicones, although these efforts met with limited success at the time. dtic.mil The contemporary interest in cyclotrisilazanes and related polysilazanes is largely driven by their application as preceramic polymers for producing silicon nitride. dtic.mil This modern focus has revitalized research into the synthesis and polymerization of cyclosilazanes, including ring-opening polymerization techniques to create processible polymers for ceramic fiber production. dtic.mil

Structural Framework and Nomenclature Conventions

The defining feature of this compound is its six-membered heterocyclic ring composed of alternating silicon and nitrogen atoms. Its molecular formula is C₆H₁₈N₃Si₃. alfa-chemistry.com In this specific isomer, each of the three silicon atoms and three nitrogen atoms that form the ring is bonded to one methyl group.

The systematic nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-. This name precisely describes the structure: a cyclotrisilazane ring with six methyl substituents, with the numbers indicating that one methyl group is attached to each of the six atoms in the ring. The Chemical Abstracts Service (CAS) has assigned the unique identifier 2587-46-4 to this compound. chemicalbook.com

It is critical to distinguish this compound from its structural isomer, 2,2,4,4,6,6-Hexamethylcyclotrisilazane (CAS Number: 1009-93-4). sigmaaldrich.com In the latter, all six methyl groups are attached to the silicon atoms (two on each), while the nitrogen atoms are bonded to hydrogen. wikipedia.org This structural difference results in a different molecular formula (C₆H₂₁N₃Si₃) and distinct physical and chemical properties. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₈N₃Si₃ alfa-chemistry.com
Molecular Weight 216.48 g/mol alfa-chemistry.com
CAS Number 2587-46-4 chemicalbook.com
Appearance Transparent liquid alfa-chemistry.com
Density 0.929 g/mL gelest.com
Boiling Point 56°C @ 5 mmHg gelest.com
Refractive Index 1.4580 @ 20°C gelest.com

Interactive Data Table: Comparison of Hexamethylcyclotrisilazane Isomers

FeatureThis compound 2,2,4,4,6,6-Hexamethylcyclotrisilazane Source
CAS Number 2587-46-41009-93-4 sigmaaldrich.com
Molecular Formula C₆H₁₈N₃Si₃C₆H₂₁N₃Si₃ sigmaaldrich.com
Molecular Weight 216.48 g/mol 219.51 g/mol sigmaaldrich.com
Methyl Group Position One on each Si and N atomTwo on each Si atom
Ring Atom Attachments -Si(CH₃)-N(CH₃)--Si(CH₃)₂-NH- wikipedia.org

Properties

InChI

InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFURVVDZFIESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1[Si](N([Si](N([Si]1C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180512
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2587-46-4
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,3,4,5,6 Hexamethylcyclotrisilazane

Direct Ammonolysis Pathways

The most direct method for constructing the cyclotrisilazane framework involves the reaction of an organodichlorosilane with ammonia (B1221849). This process, known as ammonolysis, leads to the formation of silicon-nitrogen bonds and the elimination of ammonium (B1175870) chloride.

The general reaction can be represented as: 3 (CH₃)₂SiCl₂ + 9 NH₃ → [(CH₃)₂SiNH]₃ + 6 NH₄Cl

This method is a foundational technique for producing various linear and cyclic polysilazanes, which are precursors to silicon nitride and silicon carbide nitride materials. google.comresearchgate.net

A significant challenge in the direct ammonolysis of dimethyldichlorosilane is the lack of complete selectivity for a single product. The reaction typically yields a mixture of cyclic silazanes, primarily the desired trimer, 1,2,3,4,5,6-Hexamethylcyclotrisilazane ([(CH₃)₂SiNH]₃), and the larger eight-membered ring, Octamethylcyclotetrasilazane (B86850) ([(CH₃)₂SiNH]₄), as a major by-product. google.com

The distribution between the cyclic trimer and tetramer is influenced by reaction conditions. These two products have distinct physical properties, such as different boiling points, which allows for their separation via distillation. The trimer has a boiling point of 188°C, while the tetramer boils at a higher temperature of 225°C. google.com The formation of the tetramer as a significant by-product necessitates further purification steps or conversion strategies to maximize the yield of the desired hexamethylcyclotrisilazane.

Catalytic Ring Contraction and Conversion Strategies

The conversion of octamethylcyclotetrasilazane to hexamethylcyclotrisilazane is an effective strategy for maximizing product yield from the initial ammonolysis reaction. This process involves heating the cyclotetrasilazane in the presence of a specific catalyst and hydrogen gas, which facilitates the contraction of the eight-membered ring into the six-membered ring. google.com The hexamethylcyclotrisilazane can be distilled from the reaction mixture as it is formed. google.com

Catalysts from Group VIII of the periodic table are effective in promoting the ring contraction of cyclotetrasilazanes. google.com Commonly used catalysts include platinum and nickel. google.com These metals can be used in various forms, such as platinum adsorbed on carbon granules or activated nickel (e.g., Raney nickel). google.com Ruthenium carbonyl has also been identified as a viable catalyst for activating Si-N bonds in related transformations. google.com

The following table summarizes experimental results from the catalytic conversion of octamethylcyclotetrasilazane using a platinum-on-carbon catalyst.

ExperimentStarting MaterialCatalystDistillate YieldHexamethylcyclotrisilazane in DistillateUnreacted Tetrasilazane in Distillate
1300 g Octamethylcyclotetrasilazane3 g of 5 wt% Pt on Carbon230 g195 g23 g
2 (Reusing Catalyst)300 g OctamethylcyclotetrasilazaneCatalyst from Exp. 1238 g206 gNot Specified
3 (Reusing Catalyst)300 g OctamethylcyclotetrasilazaneCatalyst from Exp. 2Not Specified193 gNot Specified
Table 1: Results of Catalytic Conversion of Octamethylcyclotetrasilazane to Hexamethylcyclotrisilazane. google.com

The presence of hydrogen gas is a critical component of the catalytic ring contraction process. google.com While the precise mechanism is complex, it is understood that hydrogen interacts with the metal catalyst surface. youtube.com This interaction facilitates the cleavage (scission) of the silicon-nitrogen bonds within the larger cyclotetrasilazane ring. google.com The presence of hydrogen is known to influence Si-N and Si-H bonding in various silicon-nitrogen material systems. nih.govresearchgate.net This bond activation allows for the rearrangement of the molecular structure, leading to the formation of the thermodynamically stable six-membered hexamethylcyclotrisilazane ring, which is then removed from the reaction equilibrium by distillation. google.com

Mechanistic Considerations in Catalytic Transformations

The formation of this compound can be achieved through catalytic transformations that offer alternative pathways to traditional methods. A key catalytic approach is the dehydrocoupling, or dehydrogenative coupling, which involves the formation of a silicon-nitrogen (Si-N) bond from a silicon-hydride (Si-H) and a nitrogen-hydride (N-H) bond, with the liberation of hydrogen gas (H₂). google.com This process is facilitated by transition metal catalysts.

The mechanism of such catalytic reactions, while complex, generally involves the activation of both the Si-H and N-H bonds by a metallic center. Catalysts based on transition metals, particularly platinum group metals, are often employed. For instance, platinum complexes such as chloroplatinic acid (H₂PtCl₆) and bis(tri-tert-butylphosphine)platinum(0) (B1337045) have been noted for their activity. google.com The catalytic cycle can be conceptualized as follows:

Oxidative Addition : The catalyst activates the Si-H bond of a silane (B1218182) precursor, leading to its addition to the metal center.

Coordination & Deprotonation : An amine or an intermediate with an N-H bond coordinates to the metal center. This is followed by deprotonation, often assisted by a base or another molecule of the amine, to form a metal-amido species.

Reductive Elimination : The crucial Si-N bond is formed through reductive elimination from the metal center, releasing the silylamine product and regenerating the active catalyst, which can then participate in another cycle.

This sequence of steps repeats, leading to the step-growth polymerization or cyclization of the monomers to form linear or cyclic silazanes. The selectivity towards the cyclic trimer (this compound) versus larger rings or linear polymers depends on reaction conditions such as temperature, pressure, and catalyst concentration.

Catalyst Type Precursors Mechanism Principle Primary Function
Platinum Complexes (e.g., H₂PtCl₆)Hydridosilanes (R₃SiH) & Amines/Silazanes (R₂NH)Dehydrogenative cross-couplingFacilitates Si-N bond formation via activation of Si-H and N-H bonds. google.com
Other Transition MetalsOrganosilanes & Ammonia/AminesCatalytic cycle involving oxidative addition and reductive eliminationPromotes efficient bond formation under potentially milder conditions than non-catalytic routes.

Alternative Synthetic Routes

Beyond direct catalytic dehydrocoupling, other established methods provide reliable pathways to this compound.

Aminolysis and Homocondensation Approaches

The most prevalent and historically significant method for synthesizing this compound is the ammonolysis of dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂). wikipedia.org This reaction involves treating dichlorodimethylsilane with ammonia (NH₃), which acts as both the reactant and an acid scavenger.

The mechanism proceeds in two main stages:

Aminolysis : Ammonia, a potent nucleophile, attacks the electrophilic silicon atom of dichlorodimethylsilane. This results in the stepwise substitution of the two chlorine atoms with amino groups (-NH₂), forming a diamino intermediate, diaminodimethylsilane ((CH₃)₂Si(NH₂)₂), and ammonium chloride (NH₄Cl) as a byproduct.

Homocondensation : The diaminodimethylsilane intermediate is unstable and readily undergoes intermolecular condensation. In this step, an N-H bond of one molecule reacts with an Si-N bond of another, eliminating ammonia and forming a new Si-N bond. This process continues, leading to the formation of a mixture of linear oligomers and cyclic silazanes. nih.gov

The reaction typically yields a mixture of products, primarily the cyclic trimer (this compound) and the cyclic tetramer (octamethylcyclotetrasilazane, [–Si(CH₃)₂–NH–]₄). wikipedia.org The ratio of these products can be influenced by the reaction conditions.

Reactions Involving Trimethylsilylammonia Precursors

The synthesis of cyclosilazanes can also utilize precursors that already contain Si-N bonds, such as silylamines. While less common for the direct synthesis of this specific trimer, the principles of transamination or redistribution reactions are relevant. In such a reaction, a precursor like hexamethyldisilazane (B44280) ((CH₃)₃Si-NH-Si(CH₃)₃) could theoretically react with a dichlorosilane (B8785471).

The general concept involves the exchange of substituents on the silicon and nitrogen atoms. A catalyst can facilitate the cleavage and reformation of Si-N bonds, driving the reaction toward the thermodynamically most stable products. For example, the reaction between a dichlorosilane and a disilazane could lead to the elimination of a chlorosilane and the formation of a new silazane linkage, which can then cyclize.

Synthetic Route Primary Reactants Key Byproduct Typical Product Mixture
Aminolysis/Homocondensation Dichlorodimethylsilane, AmmoniaAmmonium ChlorideCyclic trimer and tetramer, linear oligomers. wikipedia.org
Catalytic Dehydrocoupling Dimethylsilane, AmmoniaHydrogen GasMixture of cyclic and linear silazanes. google.com

Purification and Isolation Techniques in Synthesis

Following the synthesis, which typically results in a mixture of cyclic and linear products, a robust purification process is essential to isolate this compound. wikipedia.org The primary and most effective technique for this separation is fractional distillation . wikipedia.orgrochester.edu

Fractional distillation separates chemical compounds based on differences in their boiling points. amrita.edu The crude product mixture from the synthesis contains the desired trimer, the tetramer, and potentially other silazane oligomers. These compounds have distinct boiling points, allowing for their separation.

The process involves heating the liquid mixture in a distillation flask. amrita.edu The resulting vapors travel up a fractionating column, which is packed with materials like glass beads or rings to provide a large surface area. rochester.eduamrita.edu This setup creates numerous "theoretical plates," where repeated cycles of vaporization and condensation occur. rochester.edu

With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). amrita.edu The vapor eventually reaches the top of the column, passes into a condenser where it is cooled and reverts to a liquid, and is collected as the purified distillate. rochester.eduamrita.edu By carefully controlling the temperature, different fractions can be collected sequentially. For the separation of this compound from the higher-boiling tetramer, the temperature is maintained at the boiling point of the trimer (188 °C) until it has been distilled off. wikipedia.org

Compound Boiling Point (°C) Role in Purification
This compound188 °C wikipedia.orgDesired product, collected as a specific fraction.
Octamethylcyclotetrasilazane>225 °CHigher-boiling byproduct, remains in the distillation flask or is collected as a later fraction. wikipedia.org
Dichlorodimethylsilane70 °CUnreacted starting material, removed as an initial, low-boiling fraction.

Reactivity and Reaction Mechanisms of 1,2,3,4,5,6 Hexamethylcyclotrisilazane

Fundamental Reactivity Patterns

The reactivity of 1,2,3,4,5,6-hexamethylcyclotrisilazane is governed by the inherent polarity of the silicon-nitrogen (Si-N) bonds and the nature of the methyl groups attached to both silicon and nitrogen atoms. These structural features dictate its interactions with various chemical species.

Nucleophilic and Electrophilic Interactions

The this compound ring possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations. The nitrogen atoms, with their lone pairs of electrons, act as nucleophilic sites, while the silicon atoms, being less electronegative than nitrogen, are susceptible to nucleophilic attack.

Nucleophilic Interactions: The lone pair of electrons on the nitrogen atoms can react with electrophiles. For instance, in the presence of a strong acid, the nitrogen atom can be protonated. While specific studies on this compound are limited, the general reactivity of similar N-substituted amines suggests that the nitrogen atoms can participate in reactions with various electrophiles. masterorganicchemistry.com

Electrophilic Interactions: The silicon atoms in the ring are electrophilic and can be attacked by nucleophiles. This is a common reaction pathway for many organosilicon compounds. viu.ca Nucleophilic substitution at the silicon atom can lead to ring-opening or substitution of the methyl groups, depending on the reaction conditions and the nature of the nucleophile. For example, reactions with alkyl halides can potentially lead to the substitution of a methyl group on the silicon atom. viu.cauniversalclass.com

The general mechanism for nucleophilic substitution at a silicon center can proceed via either an SN1 or SN2 pathway, influenced by the steric hindrance around the silicon atom and the stability of any potential carbocation-like intermediates. viu.calibretexts.org

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, leading to the formation of different types of silicon-based compounds.

Oxidation: The oxidation of this compound can be achieved using various oxidizing agents. For instance, treatment with hydrogen peroxide or other peroxides can lead to the formation of siloxanes and silanols. nih.govutexas.edusigmaaldrich.comgoogle.com This process involves the cleavage of the Si-N bonds and the formation of more stable Si-O bonds. The reaction with hydrogen peroxide in the absence of a catalyst can proceed at elevated temperatures. google.com

Reduction: The reduction of this cyclotrisilazane can be carried out using reducing agents like metal hydrides. For example, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used to reduce the Si-N bonds, potentially leading to the formation of silanes.

Reaction TypeReagent ClassPotential Products
OxidationPeroxides (e.g., H₂O₂)Siloxanes, Silanols
ReductionMetal Hydrides (e.g., LiAlH₄)Silanes

Substitution Reaction Principles

Substitution reactions in this compound can occur at either the silicon or nitrogen atoms. These reactions involve the replacement of one or more of the methyl groups or the hydrogen atoms on the nitrogen (in the case of the related 2,2,4,4,6,6-isomer) with other functional groups. wikipedia.org

The principles of these substitution reactions are based on the nucleophilicity or electrophilicity of the reagents and the reaction centers within the cyclotrisilazane ring. Nucleophilic substitution at the silicon atom is a key reaction type, where a nucleophile attacks the silicon center, leading to the displacement of a leaving group. libretexts.org The reactivity in these substitution reactions is influenced by factors such as the nature of the solvent, temperature, and the steric and electronic properties of the substituents. khanacademy.org

Polymerization and Oligomerization Phenomena

This compound can serve as a monomer in polymerization reactions, leading to the formation of polydimethylsilazane oligomers and polymers. The primary mechanism for this transformation is ring-opening polymerization (ROP).

Catalytic Polymerization to Polydimethylsilazane Oligomers

The ring-opening polymerization of cyclic silazanes can be initiated by various catalysts, including organometallic compounds and organocatalysts. gelest.comrsc.org While specific studies on the catalytic polymerization of this compound are not extensively documented in readily available literature, analogies can be drawn from the polymerization of the closely related hexamethylcyclotrisiloxane (B157284) (D₃) and other cyclosilazanes.

Catalysts such as ruthenium compounds have been shown to be effective in the polymerization of the isomeric 2,2,4,4,6,6-hexamethylcyclotrisilazane. wikipedia.org Organocatalysts, like N-heterocyclic carbenes (NHCs) and guanidines, have also been successfully employed for the ROP of cyclic siloxanes, offering a metal-free alternative. rsc.orgbeilstein-journals.org These catalysts can trigger the polymerization from a latent state upon mild heating. beilstein-journals.org The polymerization can proceed via a nucleophilic, zwitterionic, or anionic mechanism depending on the catalyst and initiator used. beilstein-journals.orgnih.gov

The general process involves the catalyst activating the monomer, leading to the cleavage of a Si-N bond and the initiation of chain growth. The propagation step involves the sequential addition of monomer units to the growing polymer chain.

Factors Influencing Polymerization Degree and Products

The degree of polymerization and the characteristics of the resulting polydimethylsilazane oligomers are influenced by several key factors:

Catalyst Type and Concentration: The choice of catalyst significantly impacts the polymerization rate and the molecular weight of the resulting polymer. rsc.org Different catalysts exhibit varying levels of activity and control over the polymerization process. rsc.orgbeilstein-journals.org Generally, a lower catalyst concentration can lead to higher molecular weight polymers, as there are fewer initiating sites for a given amount of monomer. researchgate.net

Temperature: Temperature plays a crucial role in polymerization kinetics. Higher temperatures generally lead to faster polymerization rates. nih.gov However, excessively high temperatures can also promote side reactions, such as chain transfer and backbiting, which can affect the molecular weight distribution and the structure of the final polymer. gelest.comnih.gov For some systems, an optimal temperature exists that balances the rates of polymerization and crystallization to achieve desired mechanical properties. nih.gov

Monomer Concentration and Purity: The initial concentration of the monomer can influence the rate of polymerization. The purity of the monomer is also critical, as impurities can act as inhibitors or chain transfer agents, affecting the final polymer properties.

Solvent: The choice of solvent can affect the solubility of the monomer and the growing polymer chains, as well as the activity of the catalyst.

FactorInfluence on Polymerization
Catalyst Type Affects reaction rate, mechanism, and control over polymer architecture. rsc.orgbeilstein-journals.orgrsc.org
Catalyst Concentration Inversely related to molecular weight; higher concentration can lead to lower molecular weight. researchgate.net
Temperature Increases reaction rate; can also lead to side reactions at higher temperatures. nih.gov
Monomer Purity Impurities can inhibit polymerization or act as chain transfer agents.

Si-N Bond Activation and Cleavage

The core of this compound's reactivity lies in the activation and subsequent cleavage of the Si-N bonds within its six-membered ring. This process can be initiated through various catalytic and stoichiometric routes, leading to either ring-opening polymerization or the formation of other functionalized silazane derivatives.

Catalytic Activation Processes

The activation of the relatively stable Si-N bond in cyclosilazanes often requires the use of transition metal catalysts. Group VIII metals, in particular, have demonstrated efficacy in promoting the cleavage of these bonds, facilitating the transformation of cyclic silazanes into linear oligomers or polymers. researchgate.net

Ruthenium carbonyl (Ru₃(CO)₁₂), for instance, has been identified as a catalyst for activating Si-N bonds. researchgate.net This catalytic activation is a key step in the synthesis of high molecular weight oligomers containing the --(CH₃)₂SiNH-- repeating unit. researchgate.net The process typically involves heating the cyclosilazane in the presence of the catalyst. Other Group VIII metal catalysts, such as activated nickel and platinum supported on carbon, are also effective. researchgate.net These catalysts are particularly useful in the conversion of larger cyclotetrasilazanes into the more reactive cyclotrisilazanes, a process that can be conducted in the presence of hydrogen. researchgate.net

The catalytic cycle is believed to involve the oxidative addition of the Si-N bond to the low-valent metal center, followed by subsequent reactions that can lead to ring rearrangement or polymerization. While the precise mechanism can vary depending on the metal and reaction conditions, the initial activation of the Si-N bond by the catalyst is the critical initiating event.

Table 1: Catalysts for Si-N Bond Activation in Cyclosilazanes

CatalystPrecursor/ReactantProduct TypeReference
Ruthenium carbonyl (Ru₃(CO)₁₂)Octamethyltetrasilazane/Hexamethyldisilazane (B44280)Linear oligomers researchgate.net
Activated NickelOctamethylcyclotetrasilazane (B86850)Hexamethylcyclotrisilazane researchgate.net
Platinum on CarbonOctamethylcyclotetrasilazaneHexamethylcyclotrisilazane researchgate.net
[CpRu(CH₃CN)₃]PF₆Propargyl diynolsSubstituted pyridines (via azatriene intermediates) nih.gov

Note: The table includes catalysts used for activating Si-N bonds in related cyclosilazanes, illustrating the types of catalysts effective for this transformation.

Ring-Opening Reaction Mechanisms

The cleavage of one or more Si-N bonds in the this compound ring can lead to ring-opening polymerization (ROP), yielding linear polysilazanes. This process can be initiated by both anionic and cationic catalysts.

Anionic Ring-Opening Polymerization (AROP):

Strong nucleophiles, such as organoalkali reagents (e.g., RLi), are capable of initiating the ring-opening of cyclosilazanes. The reaction is believed to proceed via nucleophilic attack of the carbanion on one of the silicon atoms of the cyclotrisilazane ring. This attack leads to the cleavage of an Si-N bond and the formation of a linear species with a reactive amide anion at one end. This anionic chain end can then attack another cyclic monomer, propagating the polymerization.

While the six-membered cyclotrisilazane ring is less strained than the four-membered cyclodisilazane ring, it is still susceptible to ring-opening by strong nucleophiles. The reactivity in AROP is influenced by factors such as the steric hindrance of the substituents on both the silicon and nitrogen atoms, as well as the nature of the initiator and solvent. For the closely related hexamethylcyclotrisiloxane (D₃), anionic polymerization is a well-established method for producing polysiloxanes with controlled molecular weights. magtech.com.cn

Cationic Ring-Opening Polymerization (CROP):

Lewis acids can also catalyze the ring-opening of cyclosilazanes. The mechanism is thought to involve the coordination of the Lewis acid to a nitrogen atom in the ring, which polarizes the Si-N bond and makes the adjacent silicon atom more susceptible to nucleophilic attack. Alternatively, a Brønsted acid can protonate a nitrogen atom, initiating the ring-opening.

For example, the polymerization of the analogous hexamethylcyclotrisiloxane (D₃) can be catalyzed by both Brønsted and Lewis acids. magtech.com.cn Triflic acid, a strong Brønsted acid, can open the ring to form water-soluble oligomers. magtech.com.cn Similarly, Lewis acids like tris(pentafluorophenyl)borane (B72294) (BCF) are known to be effective catalysts for the ROP of cyclosiloxanes. magtech.com.cn While specific studies on the CROP of this compound are less common, the principles derived from cyclosiloxane chemistry suggest that similar catalytic systems would be applicable.

Table 2: Initiators and Catalysts for Ring-Opening of Cyclic Siloxanes and Silazanes

Initiator/CatalystMonomerPolymerization TypeKey FeaturesReference
Organolithium reagents (RLi)HexaalkylcyclodisilazanesAnionic ROPStoichiometric and catalytic ring-opening demonstrated. researchgate.net
Triflic AcidHexamethylcyclotrisiloxane (D₃)Cationic ROPOpens the ring to form oligomers. magtech.com.cn
Tris(pentafluorophenyl)borane (BCF)Hexamethylcyclotrisiloxane (D₃)Cationic ROPWater-tolerant Lewis acid catalyst. magtech.com.cn
Lewis Acid Surfactant Complexes (LASCs)Hexamethylcyclotrisiloxane (D₃)Cationic ROPCan produce oligomers in aqueous systems. magtech.com.cn

Note: This table includes data from related cyclic silicon compounds to illustrate the types of initiators and catalysts used for ring-opening polymerization.

Dehydrocoupling Reactions and Silicon-Nitrogen Bond Formation

Dehydrocoupling reactions provide a clean and efficient method for the formation of silicon-nitrogen bonds, with the only byproduct being molecular hydrogen. These reactions typically involve the coupling of a silicon hydride (Si-H) with an amine (N-H) in the presence of a catalyst. While this compound itself does not possess Si-H bonds, it can participate in reactions that lead to the formation of new Si-N bonds through related pathways, particularly in the synthesis of polysilazanes.

The synthesis of polysilazanes, which are important precursors to silicon nitride ceramics, often involves the dehydrocoupling of aminosilanes. For instance, the reaction of primary amines with phenylsilane (B129415) (PhSiH₃) can be catalyzed by uranium complexes to form aminosilanes through dehydrocoupling. researchgate.net

In the context of this compound, related reactions can be envisaged where the N-H bonds of the ring react with Si-H containing species. More directly, the catalytic reaction of cyclosilazanes with ammonia (B1221849) can lead to the formation of higher molecular weight polysilazanes. For example, the reaction of a related N-methylated cyclotrisilazane, [MeSiH-NMe]₃, with ammonia in the presence of a ruthenium carbonyl catalyst at elevated temperature and pressure has been reported. researchgate.net This reaction involves the cleavage and reformation of Si-N bonds, leading to the incorporation of further nitrogen atoms and the growth of the polymer chain.

Table 3: Examples of Dehydrocoupling and Related Si-N Bond Forming Reactions

ReactantsCatalystProductKey FeaturesReference
Primary amines (RNH₂) + Phenylsilane (PhSiH₃)[(Et₂N)₃U][BPh₄]Aminosilanes (PhSiH₃₋ₙ(NHR)ₙ)Catalytic dehydrocoupling. researchgate.net
[MeSiH-NMe]₃ + AmmoniaRu₃(CO)₁₂PolysilazaneReaction under pressure and heat. researchgate.net
Dichlorosilanes + AmmoniaNone (Ammonolysis)PolysilazanesCommon industrial synthesis route for polysilazanes. magtech.com.cn

Note: This table highlights examples of dehydrocoupling and related reactions that are relevant to the formation of Si-N bonds and polysilazanes.

Derivatives and Chemical Modifications of 1,2,3,4,5,6 Hexamethylcyclotrisilazane

Synthesis of Functionalized Cyclotrisilazane Compounds

Functionalization of the cyclotrisilazane ring primarily occurs via deprotonation of the N-H groups using organolithium reagents, followed by quenching with suitable electrophiles. This method allows for the controlled introduction of a wide range of substituents.

The introduction of amino-containing groups onto the cyclotrisilazane skeleton can be achieved through substitution reactions. After deprotonating the ring with a reagent like butyllithium, the resulting lithiated intermediate can react with chloro-functionalized amino compounds. For example, the reaction with 2-chloro-1,3,4,5,6-pentamethylborazine results in a new compound where the cyclotrisilazane and borazine (B1220974) rings are coupled. researchgate.net This strategy demonstrates a viable pathway for linking cyclotrisilazane units to other heterocyclic systems via a nitrogen bridge.

Silyl (B83357) groups are commonly introduced to the cyclotrisilazane ring by reacting its lithiated derivatives with fluorosilanes or chlorosilanes. researchgate.net This process can be controlled to produce mono-, di-, or even tri-substituted products. The reaction of lithiated or dilithiated hexamethylcyclotrisilazane with tert-butyldifluorosilane (CMe₃SiF₃) yields mono- and bis(tert-butyldifluorosilyl)hexamethylcyclotrisilazane, respectively. researchgate.net These reactions are often performed at low temperatures to control selectivity and prevent side reactions. The resulting silyl-substituted cyclotrisilazanes are key intermediates for further chemical transformations, including ring contraction reactions.

Table 1: Synthesis of Silyl-Substituted Hexamethylcyclotrisilazane Derivatives

Starting MaterialReagentMolar RatioProductRef.
Lithiated HexamethylcyclotrisilazaneCMe₃SiF₃1:1Mono(tert-butyldifluorosilyl)hexamethylcyclotrisilazane researchgate.net
Dilithiated HexamethylcyclotrisilazaneCMe₃SiF₃1:2Bis(tert-butyldifluorosilyl)hexamethylcyclotrisilazane researchgate.net
Lithiated Mono(tert-butyldifluorosilyl) derivativeMe₂SiF₂1:1Mixed (tert-butyldifluorosilyl)(dimethylfluorosilyl) derivative researchgate.net

Ring Contraction and Expansion Reactions in Cyclosilazane Systems

Cyclosilazane chemistry is characterized by dynamic rearrangements where ring sizes can change. Silyl migrations, in particular, can facilitate ring contraction from six-membered cyclotrisilazanes to four-membered cyclodisilazanes. researchgate.net

Ring contraction is a notable reaction pathway for silyl-substituted cyclotrisilazanes. When a silyl-substituted six-membered ring, such as bis(tert-butyldifluorosilyl)hexamethylcyclotrisilazane, is lithiated, it can rearrange to form a more stable, isomeric four-membered cyclodisilazane structure. researchgate.netresearchgate.net This transformation occurs via an anionic isomerization mechanism, often driven by the formation of thermodynamically stable products and the elimination of species like lithium fluoride (B91410) (LiF). researchgate.netresearchgate.net For instance, the lithium derivative of mono(tert-butyldifluorosilyl)-hexamethylcyclotrisilazane isomerizes at room temperature to form a cyclodisilazane, whereas the expected disubstituted product forms at -50°C, highlighting the influence of temperature on the reaction outcome. researchgate.net

Structural Isomerism and Conformer Studies in Substituted Systems

The introduction of substituents onto the cyclotrisilazane ring creates the possibility of structural and stereoisomerism. These include constitutional isomers, where connectivity differs, and stereoisomers, which have the same connectivity but different spatial arrangements. wikipedia.org

When two or more substituents are added to the cyclotrisilazane ring, they can be arranged on the same side (cis) or opposite sides (trans) of the ring's plane, leading to the formation of diastereomers. These are distinct compounds with different physical and chemical properties. wikipedia.org

Furthermore, some substituted systems can exhibit rotational isomerism (rotamers) due to hindered rotation around single bonds, such as the N-Ar bond in an N-aryl-substituted derivative. researchgate.net These rotamers can interconvert, and their presence is often detected by spectroscopic methods like NMR, which may show separate sets of signals for each conformer at a given temperature. researchgate.net Distinguishing between stable diastereomers and rapidly equilibrating rotamers is crucial for a complete structural characterization and can be achieved using specialized NMR techniques. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 1,2,3,4,5,6 Hexamethylcyclotrisilazane Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the skeletal structure of molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For 1,2,3,4,5,6-Hexamethylcyclotrisilazane, FTIR analysis is crucial for confirming the presence of key structural motifs and verifying the integrity of the cyclotrisilazane ring.

The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes. Key absorptions for this compound include Si-N bond stretching, which confirms the silazane ring structure, and various C-H vibrations from the methyl groups attached to both silicon and nitrogen atoms. The absence of significant N-H stretching bands (typically found around 3400 cm⁻¹) and the presence of N-CH₃ vibrations would be primary evidence for the fully N-methylated structure of the 1,2,3,4,5,6-isomer. While a publicly available spectrum for this specific isomer is not provided, the expected vibrational frequencies can be predicted based on known data for related silazane compounds.

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Asymmetric/Symmetric StretchingSi-CH₃, N-CH₃2960 - 2850
C-H Asymmetric/Symmetric BendingSi-CH₃, N-CH₃1450 - 1250
Si-N-Si Asymmetric StretchingCyclotrisilazane Ring~930
Si-C StretchingSi-CH₃840 - 760

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic and organometallic compounds in solution.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen environments within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple and highly diagnostic of its symmetrical substitution pattern.

Due to the structure, where three methyl groups are attached to silicon atoms and three are attached to nitrogen atoms, two distinct signals are predicted. Each signal would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting. The integration of these peaks would show a 1:1 ratio, corresponding to the nine protons of the Si-CH₃ groups and the nine protons of the N-CH₃ groups. The chemical shifts of these methyl groups are influenced by the electronegativity of the atom they are bonded to (silicon vs. nitrogen). Typically, protons on methyl groups attached to silicon appear further upfield (lower ppm) compared to those attached to nitrogen.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.25Singlet9HSi-CH
~2.50Singlet9HN-CH

Note: Chemical shifts are predictive and can vary based on solvent and concentration. sigmaaldrich.comcarlroth.com

To gain a more complete picture of the molecular framework, NMR spectroscopy of other nuclei, particularly ¹³C and ²⁹Si, is employed.

¹³C NMR Spectroscopy: This technique probes the carbon skeleton of the molecule. Similar to the ¹H NMR, the ¹³C NMR spectrum for this compound is expected to show two distinct signals corresponding to the two different types of methyl groups: one for the carbons of the Si-CH₃ groups and another for the carbons of the N-CH₃ groups.

²⁹Si NMR Spectroscopy: As a silicon-containing compound, ²⁹Si NMR is uniquely valuable. It provides direct information about the chemical environment of the silicon atoms. For this compound, all three silicon atoms are chemically equivalent. Therefore, the ²⁹Si NMR spectrum should exhibit a single resonance, confirming the symmetry of the molecule and the integrity of the Si-N-Si linkages within the ring. This technique is especially powerful for distinguishing between different structural isomers.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (formula C₆H₂₁N₃Si₃), the molecular weight is approximately 219.51 amu. sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 219 or a protonated molecular ion ([M+H]⁺) at m/z ≈ 220, depending on the ionization technique used.

The fragmentation of the molecular ion provides crucial structural evidence. Common fragmentation pathways for organosilicon compounds include the loss of a methyl radical (•CH₃), which would result in a significant fragment ion at [M-15]⁺ (m/z ≈ 204). libretexts.org Further fragmentation could involve the cleavage of the Si-N bonds in the ring, leading to a series of smaller charged fragments that can help piece together the original structure. Analysis of these patterns is essential for confirming the compound's identity and distinguishing it from isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing volatile compounds like this compound.

In a GC-MS analysis, the gas chromatograph first separates the components of a sample mixture. For this compound, GC is highly effective for assessing its purity by separating it from any residual starting materials, solvents, or oligomeric byproducts, such as octamethylcyclotetrasilazane (B86850). chemicalbook.com As the purified compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for definitive identification. This confirms that the peak in the chromatogram corresponds to the target molecule and allows for the identification of any impurities present, making GC-MS an essential tool for quality control in its synthesis and purification. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the precise arrangement of atoms within the crystal lattice. For this compound, XRD studies have provided detailed insights into its molecular geometry.

The crystalline structure of this compound reveals a nearly planar six-membered ring composed of alternating silicon and nitrogen atoms. wikipedia.org Each silicon atom is bonded to two methyl groups, and each nitrogen atom is bonded to a hydrogen atom. Detailed structural parameters, including interatomic distances and bond angles, have been determined through these crystallographic studies. wikipedia.org

The key structural features determined for this compound are summarized in the interactive table below. This data is fundamental for understanding the compound's reactivity and its behavior as a precursor in materials synthesis.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Bond Distances (Å)
Si-N1.728
Si-C1.871
C-H1.124
Bond Angles (degrees)
N-Si-N~108
Si-N-Si~127
C-Si-C~109
H-C-H~112

This data is based on published crystallographic studies. wikipedia.org

Surface and Thin Film Characterization Techniques in Material Applications

This compound is a noted precursor for the chemical vapor deposition of silicon nitride and silicon carbonitride thin films, which have widespread applications in the semiconductor industry. wikipedia.org The characterization of these films is crucial for ensuring their desired properties and performance. Advanced spectroscopic techniques are employed for this purpose.

Rutherford Backscattering Spectroscopy (RBS) for Elemental Composition

Rutherford Backscattering Spectroscopy (RBS) is a powerful ion beam analytical technique used to determine the elemental composition and depth profile of thin films. The method involves directing a beam of high-energy ions (typically helium) onto a sample and measuring the energy of the ions that are scattered backward. The energy of the backscattered ions is dependent on the mass of the target atoms, allowing for the identification of the elements present in the film.

While RBS is a standard technique for the analysis of silicon-based thin films, detailed research specifically documenting the RBS analysis of films grown directly from a this compound precursor is not extensively available in the public literature. However, the principles of RBS would be directly applicable to determine the stoichiometry (the ratio of silicon, nitrogen, and any carbon incorporation) and the thickness of such films.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific element. It is particularly valuable for amorphous materials or for understanding the immediate coordination environment of atoms in a crystalline or non-crystalline material. EXAFS can determine the identity, number, and distance of neighboring atoms to the absorbing atom.

In the context of materials derived from this compound, EXAFS would be an ideal tool to probe the local bonding environment of the silicon atoms in the resulting silicon nitride or silicon carbonitride films. This would allow for a detailed understanding of the Si-N and Si-C bonding environments, which are critical to the material's electronic and mechanical properties. As with RBS, specific EXAFS studies on materials synthesized directly from this precursor are not widely reported in the available literature.

Theoretical and Computational Studies of 1,2,3,4,5,6 Hexamethylcyclotrisilazane

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the fundamental properties of molecules. However, specific studies on 1,2,3,4,5,6-hexamethylcyclotrisilazane are largely absent from peer-reviewed literature.

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. While DFT is a standard tool for characterizing molecules, specific DFT studies detailing the optimized molecular and electronic structure of this compound, including data on bond lengths, bond angles, and electronic orbitals, are not found in the surveyed literature.

Simulation of Si-N Bond Dissociation Energies

The silicon-nitrogen bond is a critical feature of cyclosilazanes, and its strength is a key determinant of the compound's thermal and chemical stability. Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. While there are experimental and theoretical data for Si-N bonds in various organosilicon compounds, simulated values for the Si-N bond dissociation energies specifically within the this compound ring system have not been reported in the available scientific literature. gelest.comlibretexts.orgucsb.eduwiredchemist.com General data for Si-N bonds indicate they are relatively strong. gelest.com

Table 1: General Bond Dissociation Energies for Related Bonds

Bond D (kJ/mol)
Si-N 355
Si-C 318
N-H 386
C-H 411
Si-Si 222

This table presents generalized, average bond energies and not specific simulated values for this compound. wiredchemist.com

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms at a molecular level. For cyclosilazanes, this could include investigations into polymerization, degradation, or other chemical transformations.

Molecular Orbital Theory in Ring-Opening Reaction Pathways

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is fundamental to understanding chemical reactions. The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is often key to predicting the feasibility and pathway of a reaction. Ring-opening reactions of cyclosilazanes are important for the formation of polysilazanes. However, a detailed analysis using MO theory to describe the specific ring-opening reaction pathways of this compound is not available in the reviewed literature.

Hard-Soft Acid-Base (HSAB) Theory for Reaction Site Prediction

The Hard-Soft Acid-Base (HSAB) theory is a qualitative concept that helps in understanding and predicting the outcome of chemical reactions. wikipedia.orgscribd.com It classifies chemical species as "hard," "soft," or "borderline." wikipedia.org The central principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. wikipedia.orgscribd.com In the context of this compound, the silicon atoms can be considered Lewis acids and the nitrogen atoms as Lewis bases. An HSAB analysis could predict which sites are more susceptible to attack by various reagents. For instance, a hard electrophile would be expected to preferentially attack the hard nitrogen base, while a soft electrophile would target a softer site. Despite its utility, no specific studies applying HSAB theory to predict the reaction sites of this compound have been found.

Table 2: General Classification of Acids and Bases in HSAB Theory

Classification Characteristics Examples
Hard Acids Small size, high positive charge, not easily polarized H+, Li+, Mg2+, Al3+, Si4+
Soft Acids Large size, low positive charge, easily polarized Cu+, Ag+, Hg2+, Pd2+, Pt2+
Hard Bases Small size, highly electronegative, not easily polarized H2O, OH-, F-, Cl-, NH3, N-atoms in amines
Soft Bases Large size, less electronegative, easily polarized I-, SCN-, R2S, P-atoms in phosphines

This table provides a general overview of the HSAB principle and is not based on specific computational data for this compound.

Advanced Computational Approaches

Beyond the more common methods mentioned above, advanced computational approaches such as Car-Parrinello molecular dynamics (CPMD), quantum Monte Carlo (QMC), or multireference methods could provide even more detailed and accurate descriptions of the behavior of this compound, particularly in complex environments or for excited-state properties. A literature search did not yield any studies that have applied these advanced computational techniques to this specific molecule.

Machine Learning and AI-Driven Design for Reactivity Prediction

Research in this area focuses on training neural networks and other ML models on large datasets of experimental results from organosilicon chemistry. nih.govacs.org These models learn the complex relationships between a molecule's structure, the reactants involved, and the resulting reaction products or rates. nih.gov For a compound like this compound, an AI model could be trained to predict its reactivity towards various co-reactants, such as alcohols, amines, or catalysts, under different temperature and pressure conditions. acs.org

Table 1: Hypothetical Machine Learning Data for Reactivity Prediction

This table shows a simplified example of input features and predicted outputs for an AI model designed to predict the outcome of a reaction involving this compound.

Reactant BCatalystTemperature (°C)Predicted Yield (%)Predicted Dominant Product
Ammonia (B1221849)Potassium Hydride12092Cross-linked Polysilazane
DivinylbenzenePlatinum-divinyltetramethyldisiloxane8085Functionalized Polymer
WaterNone2598Ring-Opened Siloxanes
MethanolTriflic Acid6075Methoxy-substituted Oligomers

Thermodynamic Modeling of Reaction Systems

Thermodynamic modeling, primarily through Density Functional Theory (DFT), is a cornerstone of computational chemistry used to investigate the stability and reaction energetics of molecules like this compound. nih.govrsc.org DFT calculations can determine the fundamental thermodynamic properties of reactants, transition states, and products, providing a detailed map of the reaction energy landscape. researchgate.netmdpi.com

These computational studies are crucial for understanding the mechanisms of reactions such as pyrolysis, hydrolysis, and polymerization. By calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each step in a proposed reaction mechanism, researchers can identify the most energetically favorable pathways. umn.educore.ac.uk For example, modeling the pyrolysis of this compound to form a preceramic polymer involves calculating the energy required to break specific Si-N or N-H bonds and the energy released upon forming new structures.

The accuracy of these predictions depends on the chosen functional and basis set, which are parameters within the DFT calculation that approximate the complex behavior of electrons in a molecule. arxiv.orgyoutube.com These calculations can elucidate the stability of the six-membered (Si-N)₃ ring structure and predict its behavior upon heating or reaction. For instance, DFT can be used to compare the energy of the cyclic precursor to various linear or branched oligomers that may form during the initial stages of polymerization.

The following table provides illustrative thermodynamic data for a key reaction step: the homolytic cleavage of a silicon-nitrogen bond in the cyclotrisilazane ring, which is an initial step in many thermal decomposition and polymerization processes. The values are representative of what would be obtained from DFT calculations at a standard level of theory.

Table 2: Illustrative Thermodynamic Data for Si-N Bond Cleavage

This table presents calculated thermodynamic parameters for the initial ring-opening reaction of this compound to form a diradical intermediate, as would be determined by DFT calculations.

ParameterValueUnit
Enthalpy of Reaction (ΔH)+285kJ/mol
Entropy of Reaction (ΔS)+45J/(mol·K)
Gibbs Free Energy of Reaction (ΔG at 298.15 K)+271.6kJ/mol
Activation Energy (Ea)+310kJ/mol

These thermodynamic models provide invaluable, atom-level insights that complement experimental work, helping to rationalize observed reaction outcomes and to design more efficient synthetic processes for advanced materials derived from this compound. rsc.org

Applications of 1,2,3,4,5,6 Hexamethylcyclotrisilazane in Materials Science and Organic Synthesis

Precursor in Thin Film Deposition Technologies

1,2,3,4,5,6-Hexamethylcyclotrisilazane serves as a versatile precursor molecule in several vapor deposition techniques for creating thin films with specific compositions and properties critical for the electronics and semiconductor industries.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Silicon Nitride Films

In the fabrication of semiconductor devices, this compound (HMCTS) is utilized as a precursor for depositing silicon nitride (SiNₓ) films. The pyrolytic deposition of this compound in the presence of ammonia (B1221849) gas yields silicon nitride. gelest.com This process is crucial in semiconductor manufacturing, where the quality of silicon nitride films is paramount. The use of HMCTS as a precursor can enhance the uniformity of the deposited film and reduce defects, which are critical factors for the performance of high-speed electronic devices.

While much of the literature focuses on its isomer, 2,2,4,4,6,6-Hexamethylcyclotrisilazane, the fundamental role of the hexamethylcyclotrisilazane structure as a source for both silicon and nitrogen makes the 1,2,3,4,5,6- isomer a subject of interest for similar applications. The isomer is well-documented as a precursor in chemical vapor deposition (CVD) processes to create thin, high-quality silicon nitride layers that serve as essential insulating and protective layers for electronic components in integrated circuits. myskinrecipes.com

Table 1: General Properties of PECVD Silicon Nitride Films

Property Typical Value Range Significance in Electronics
Refractive Index 1.8 - 2.1 Acts as an anti-reflection coating in solar cells and optoelectronics.
Dielectric Constant 6 - 9 Provides electrical insulation between conductive layers.
Breakdown Field 5 - 10 MV/cm Indicates the film's ability to withstand high voltages without failure.

PECVD for Silicon Carbonitride Films

Silicon carbonitride (SiCN) films, known for their robust mechanical properties and potential as semiconductor materials, can be synthesized using this compound. Through plasmochemical decomposition, this single-source precursor provides the necessary silicon, carbon, and nitrogen atoms. The composition and properties of the resulting films are highly dependent on the deposition temperature.

Research has shown that at lower temperatures (373–673 K), the decomposition of hexamethylcyclotrisilazane in a helium plasma results in hydrogenated silicon carbonitride films (SiCₓNᵧO₂:H). At higher temperatures, the films are primarily composed of silicon carbonitride (SiCₓNᵧ) and are characterized as a nanocomposite material containing nanocrystals within an amorphous matrix.

Table 2: Influence of Temperature on Film Composition from Hexamethylcyclotrisilazane

Deposition Temperature Resulting Film Composition Film Structure
373–673 K SiCₓNᵧO₂:H Amorphous

Atomic Layer Deposition (ALD) and Plasma Enhanced ALD (PEALD) for Silicon-Containing Films

Atomic Layer Deposition (ALD) and its plasma-enhanced variant (PEALD) are advanced techniques that allow for the deposition of ultrathin, highly conformal films with atomic-level precision. These methods are crucial for fabricating the increasingly complex and miniaturized structures in modern semiconductor devices. beneq.complasma-ald.com The process involves sequential, self-limiting surface reactions between a precursor and a reactant gas. beneq.com

While specific, detailed research on the use of this compound in ALD or PEALD is not extensively documented in available literature, its isomer, 2,2,4,4,6,6-Hexamethylcyclotrisilazane, is classified as a CVD and ALD precursor. strem.com This suggests the potential of the 1,2,3,4,5,6- isomer for these applications. The use of plasma activation in PEALD allows for deposition at lower temperatures compared to thermal ALD, which is advantageous for thermally sensitive substrates. beneq.com The high reactivity of plasma species like radicals and ions can also enable the use of a wider range of precursors and lead to films with different properties. beneq.comskku.edu Given its Si-N cyclic structure and volatile nature, this compound is a plausible candidate for PEALD processes aimed at depositing silicon nitride or related silicon-containing films.

Precursor Role in Silicon Oxycarbonitride and Carbon-Doped Silicon Oxide Films

The versatility of this compound as a precursor extends to the formation of silicon oxycarbonitride (SiOCN) films. As noted previously, the plasmochemical decomposition of this compound at lower temperatures (373–673 K) yields films with the general formula SiCₓNᵧO₂:H. The incorporation of oxygen is a key aspect of this process, demonstrating that the precursor can be used to create complex, multi-elemental films by controlling the plasma conditions.

Regarding the formation of carbon-doped silicon oxide (SiOC) films, there is a recognized need for stable and reactive precursors that can introduce carbon into the silicon oxide matrix to tune properties like the dielectric constant and etch rate. google.com While various organoaminosilanes are being explored for this purpose, the direct application of this compound for SiOC deposition is not specifically detailed in current research. However, its isomer, 2,2,4,4,6,6-Hexamethylcyclotrisilazane, has been noted as a potential precursor for silicon dioxide nanoparticles. chemicalbook.com This suggests that under specific process conditions, particularly with an oxygen-containing plasma, hexamethylcyclotrisilazanes could be adapted for the deposition of carbon-containing silicon oxide materials.

Polymer and Composite Material Development

Beyond thin film deposition, this compound and its isomers are valuable in the synthesis and modification of polymers and composite materials.

Modifiers for Polymeric Resins

This compound is applied in the creation of silicone-based polymers and coatings, imparting desirable properties such as enhanced heat resistance and hydrophobicity. It also functions as an additive in photoresist formulations used in semiconductor lithography, where it can modify the resist's properties, for instance, by improving its resistance to oxygen plasma.

The related isomer, 2,2,4,4,6,6-Hexamethylcyclotrisilazane, is noted for its utility as a monomer in the synthesis of high polymers. Its ring structure can be easily opened to allow for copolymerization with various other monomers, a property that is leveraged in the synthetic rubber and engineering plastics industries. betelychina.com This ring-opening polymerization capability is a key feature of cyclosilazanes, enabling their incorporation into a variety of polymer chains to modify the final properties of the material. gelest.com These modifications can range from improving the mechanical durability and flexibility of silicone elastomers and resins to enhancing thermal stability.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2,2,4,4,6,6-Hexamethylcyclotrisilazane
Silicon Nitride
Silicon Carbonitride
Silicon Oxycarbonitride
Carbon-Doped Silicon Oxide
Ammonia
Helium

Additives in Photoresist Formulations

This compound has been investigated as a silylating agent in the context of photoresist technology, which is fundamental to microelectronics fabrication and photolithography. In a comparative study, it was one of several silylating agents evaluated for its ability to introduce silicon into a poly(para-hydroxystyrene) resin. spie.org Such resins are chemically similar to those used in photoresist formulations. The process of silylation, where silicon-containing groups are chemically bound to the resin, is a key step in certain advanced lithographic techniques, such as surface imaging, which enhance resolution and resistance to oxygen plasma etching.

The study monitored silylation by Fourier Transform Infrared Spectroscopy (FTIR) to confirm the chemical bonding of silicon to the resin. spie.org The inclusion of silicon atoms into the resist polymer enhances its etch selectivity, a critical factor for creating the fine patterns required in modern semiconductor devices. While a variety of silylating agents were tested, the inclusion of this compound in this research highlights its potential as a specialized additive for modifying the properties of polymeric materials used in photolithography. spie.orgresearchgate.net

Table 1: Silylating Agents Investigated for Photoresist Resin Modification This table is generated from data in the text.

Silylating Agent Abbreviation Type
hexamethyldisilazane (B44280) HMDS Linear
trimethylsilyldimetheylamine TMSDMA Monofunctional
trimethylsilyldiethylamine TMSDEA Monofunctional
dimethylsilyldiomethylamine DMSDMA Monofunctional
1,1,4,4-tetramethyl-1,4-bis(N,N-dimethylamino)disiethylene TMDDS Bifunctional
1,1,3,3,5,5-hexamethylcyclotrisilazane 1,1,3,3,5,5-HMCTS Cyclic Isomer
This compound 1,2,3,4,5,6-HMCTS Cyclic Isomer

Incorporation into Silicone Rubber Composites for Enhanced Properties

The incorporation of cyclic silazanes into polymer composites is a known strategy for improving material properties, particularly thermal stability. Research on related compounds, such as hexaphenylcyclotrisilazane, has shown that their addition to silicone rubber can enhance heat-barrier characteristics by reducing temperature rise when the material is exposed to heat. While specific research findings detailing the use of the 1,2,3,4,5,6-hexamethyl isomer in silicone rubber were not prominent in the reviewed literature, the general function of cyclosilazanes suggests its potential utility in this area. The pyrolytic degradation of this compound to form silicon nitride implies a potential for creating ceramic-like character within a polymer matrix upon thermal exposure, thereby enhancing its high-temperature performance. researchgate.net

Silylating Agent in Organic Synthesis

This compound serves as a specialized silylating agent in organic synthesis, primarily used for the protection of active hydrogen atoms and for the cyclosilylation of molecules with multiple functional groups. colostate.edu

Silylation is a common chemical technique to temporarily replace reactive hydrogens, such as those in hydroxyl (-OH), amino (-NH), and thiol (-SH) groups, with a silyl (B83357) group (R₃Si-). This "protecting group" strategy prevents the functional group from undergoing unwanted reactions during a multi-step synthesis. The term "silylation" refers to the substitution of a hydrogen atom on a heteroatom with a silyl group, forming a new silicon-heteroatom bond. colostate.edu this compound can act as a source for silyl groups to protect a variety of functionalities.

Table 2: Functional Groups Amenable to Protection via Silylation This table is generated from data in the text.

Functional Group Example Compound Class
Alcohols (-OH) Steroids, Carbohydrates
Phenols (-OH) Phenolic compounds
Carboxylic Acids (-COOH) Amino Acids, Fatty Acids
Amines (-NH₂) Primary Amines, Amino Acids
Amides (-CONH-) Peptides
Thiols (-SH) Thiophenols

A notable application of this compound is in the cyclosilylation of substrates containing two reactive functional groups (difunctional substrates). Due to its cyclic structure, it can react with difunctional molecules like diols or primary amines to form stable 5-, 6-, or 7-membered heterocyclic rings containing a silicon atom. This process is an efficient method for creating stable, derivatized molecules without the formation of polymeric byproducts.

The mechanism of silylation with this compound involves the nucleophilic attack of a reactive hydrogen-containing group (like an alcohol or amine) on one of the silicon atoms of the cyclotrisilazane ring. This leads to the cleavage of a polar silicon-nitrogen (Si-N) bond and the formation of a new silicon-heteroatom bond (e.g., Si-O or Si-N).

The kinetics of this process are influenced by several factors:

Substrate Acidity: More acidic protons (e.g., from phenols or carboxylic acids) will generally react faster than less acidic ones (e.g., from tertiary alcohols).

Steric Hindrance: Bulky groups on either the substrate or the silylating agent can slow down the reaction rate.

Catalysis: The reaction can be accelerated by the use of catalysts. For many silylation reactions using silylamides, the addition of a catalyst like trimethylchlorosilane (TMCS) can increase the silylating potential. colostate.edu

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. Common solvents for silylation include pyridine, dimethylformamide (DMF), and acetonitrile. colostate.edu

Role in Coordination Chemistry and Catalysis

In the realm of coordination chemistry and catalysis, this compound primarily functions as a precursor to silicon-nitrogen polymers and potentially as a ligand. The compound itself contains three nitrogen atoms, each with a lone pair of electrons, making it a potential tridentate ligand capable of coordinating to a metal center. alfa-chemistry.com

More significantly, it has been demonstrated to be a valuable monomer in catalyst-driven polymerization. For instance, in the presence of a ruthenium carbonyl catalyst (Ru₃(CO)₁₂), this compound can be reacted with ammonia or dimethylamine (B145610). google.comgoogle.com These reactions lead to the formation of soluble, high molecular weight polysilazanes. google.com These polymers are important precursors for advanced ceramic materials like silicon nitride (Si₃N₄) and related composites, which are valued for their hardness, structural stability, and electronic properties. google.com The ability to control the viscoelastic properties of the resulting polymers is crucial for applications such as the spinning of precursor fibers for ceramic composites. google.com

Ligand Properties and Metal Complex Formation

The ability of this compound to function as a ligand in coordination chemistry stems from the fundamental electronic properties of its constituent atoms. The nitrogen atoms within the Si-N-Si framework possess lone pairs of electrons, allowing them to act as Lewis bases and donate electron density to a Lewis acidic metal center, forming a coordinate covalent bond. This interaction is the basis for the formation of metal complexes.

The structure of this compound features three such nitrogen atoms, making it a potential multidentate ligand. Its capacity for hydrogen bonding and its topological polar surface area are key characteristics that influence its interaction with other molecules. mdpi.com The fully substituted nature of this isomer, with methyl groups on both silicon and nitrogen atoms, distinguishes its reactivity from other cyclosilazanes.

Research has demonstrated the interaction of this compound with metal compounds in synthetic applications. For instance, it can be a reactant in catalyst-driven functionalization reactions. In one documented procedure, this compound is reacted with dimethylamine in the presence of a dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂) catalyst. google.com This reaction illustrates the engagement of the cyclosilazane ring with a transition metal center, a foundational step in many catalytic and synthetic processes. google.com While it participates in reactions with metal catalysts, the formation of stable, isolated coordination complexes where it acts as the primary ligand is a subject of ongoing interest in organometallic chemistry. google.com

Table 1: Physicochemical Properties of this compound Relevant to Ligand Behavior
PropertyValueSignificance
Molecular FormulaC₆H₁₈N₃Si₃ Defines the elemental composition and molecular weight.
Hydrogen Bond Acceptor Count3 mdpi.comIndicates the number of sites (nitrogen atoms) capable of accepting hydrogen bonds, crucial for intermolecular interactions.
Topological Polar Surface Area9.7 Ų mdpi.comRelates to the molecule's polarity and ability to interact with polar molecules and metal ions.
StructureCyclic, with alternating Si and N atoms The ring structure provides a specific geometry for coordinating to metal centers.

Precursor for Organosilicon Catalysts

In materials science, this compound is valued as a precursor for producing silicon-based ceramics and functional coatings, which can serve as catalysts or catalyst supports. The compound's Si-N and Si-C bonds can be cleaved under thermal conditions (pyrolysis) or in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin films. google.com

Specifically, the pyrolysis of this compound can yield silicon nitride (Si₃N₄) or, depending on the reaction atmosphere, silicon carbonitride (SiCN) materials. google.comresearchgate.net These ceramic materials are known for their high thermal stability and chemical resistance, making them suitable candidates for catalyst supports in high-temperature reactions. Furthermore, this cyclosilazane is listed as a potential hydrophobic agent for treating the surfaces of porous metal oxides. google.com Such surface modification is critical in catalysis, as it can alter the support's affinity for reactants and prevent deactivation by water, thereby enhancing catalytic performance and longevity. google.com

The compound is also employed in the functionalization of surfaces in microelectronics and other advanced applications. It is used for silylation, a process that introduces a silyl group onto a surface, such as that of a poly(para-hydroxystyrene) resin. researchgate.netspiedigitallibrary.orgresearchgate.net This reactivity highlights its role as a molecular building block for creating functional materials which could be adapted for catalytic purposes. For example, functionalized polymers or surfaces created using this precursor could be designed to anchor active metal catalyst sites.

Table 2: Applications of this compound as a Precursor
Application AreaProcessResulting Material/UseReference
Ceramic CoatingsPyrolysis / CVDDeposition of silicon nitride or silicon carbonitride films. google.comresearchgate.net
Catalyst Support ModificationHydrophobic TreatmentSurface functionalization of porous metal oxides to improve properties. google.com
Surface SilylationChemical ReactionFunctionalization of polymer resins and other surfaces. researchgate.netspiedigitallibrary.orgresearchgate.net
Functionalized Film DepositionAtomic Layer Deposition (ALD) / CVDUsed as a reactant to synthesize functionalized cyclosilazanes for creating silicon-containing films. google.com

Future Directions and Emerging Research Avenues

Innovations in Green Synthesis Methodologies

The traditional synthesis of silazanes often involves the ammonolysis or aminolysis of chlorosilanes, which can produce significant ammonium (B1175870) halide byproducts and may require the use of inert solvents. google.com Future research is increasingly focused on developing greener, more efficient synthetic routes that align with the principles of sustainable chemistry.

A key innovation in this area is the development of solvent-free synthesis methods. google.comgoogle.com One promising approach involves using liquid anhydrous ammonia (B1221849) as both the reactant and the solvent. google.com In this method, the halosilane starting material is introduced into liquefied ammonia, which is maintained at a sufficient pressure and temperature to remain in a liquid state. google.com The resulting ammonium halide byproduct is soluble in the excess liquid ammonia, forming a separate liquid phase from the silazane product. google.comgoogle.com This facilitates easy separation of the product without the need for traditional, and often hazardous, inert organic solvents, thereby reducing waste and simplifying the purification process. google.com Such methods not only improve the atom economy of the reaction but also mitigate the environmental footprint associated with solvent use and disposal. youtube.com

Future research will likely focus on optimizing these solvent-free systems, exploring lower-pressure conditions, and investigating catalytic methods to further enhance reaction efficiency and reduce energy consumption. The goal is to create scalable, cost-effective, and environmentally benign processes for producing 1,2,3,4,5,6-Hexamethylcyclotrisilazane and other valuable polysilazanes. google.com

Exploration of Novel Catalytic Applications

While extensively recognized as a precursor, the catalytic potential of this compound itself is an emerging area of research. The compound's structure, featuring nitrogen atoms with lone pairs of electrons, allows it to function as a ligand, forming stable complexes with various metal ions. This capability opens avenues for its use in designing novel homogeneous or heterogeneous catalysts. The Si-N ring can act as a scaffold, with the methyl groups or the ring atoms potentially being modified to tune the electronic and steric properties of a resulting metal complex.

Recent studies have highlighted that organosilicon compounds can act as potent catalysts in a variety of chemical reactions, including polymerization, reduction, and isomerization processes. researchgate.net The reactivity of the Si-N bond in the cyclotrisilazane ring could be harnessed for catalytic cycles. For instance, its interaction with nucleophiles and electrophiles suggests potential applications in organocatalysis, a field that utilizes small organic molecules to catalyze reactions, often with high stereoselectivity. patsnap.com Research in this direction could explore the use of this compound or its derivatives to catalyze reactions like Michael additions, aldol (B89426) reactions, or other carbon-carbon bond-forming transformations.

Advanced Materials Engineering through Precise Precursor Design

A primary and well-established application of this compound is its role as a precursor in the fabrication of advanced materials, particularly thin films for the microelectronics industry. gelest.com Its defined structure and volatility make it an ideal candidate for deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). google.comnih.gov

Through processes like pyrolytic deposition in ammonia, the compound is used to create high-purity silicon nitride (SiNₓ) films. gelest.comgelest.com These films are critical components in integrated circuits, serving as dielectric layers, passivation coatings, and etch stops. justia.com The precise stoichiometry of the Si-N backbone in the precursor molecule allows for excellent control over the composition of the deposited film. nih.gov

Future research is focused on designing novel cyclosilazane precursors to further refine film properties. By modifying the substituents on the silicon and nitrogen atoms, researchers can tune the precursor's volatility, reactivity, and the resulting film's characteristics, such as dielectric constant, refractive index, and etch resistance. nih.govgelest.com For example, functionalized cyclosilazanes are being designed to deposit silicon carbonitride (SiCN) and silicon oxycarbonitride (SiOCN) films, which have tailored mechanical and electrical properties for next-generation electronic devices. google.com The goal is to achieve lower deposition temperatures (below 400°C) and improve film quality for applications in flexible electronics and advanced semiconductor nodes. nih.govmdpi.com

Deposition Techniques and Resulting Materials from Cyclosilazane Precursors
Deposition TechniquePrecursor TypeResulting FilmKey ApplicationReference
Plasma-Enhanced Atomic Layer Deposition (PEALD)Functionalized CyclosilazanesSilicon Nitride (SiNₓ)High-quality conformal films for microelectronics nih.gov
Chemical Vapor Deposition (CVD)Organosilicon PrecursorsSilicon Nitride (SiNₓ), Silicon Carbonitride (SiCN)Insulating layers in integrated circuits gelest.comgoogle.com
Remote-Plasma-Activated Pulsed CVD1,3,5-tri(isopropyl)cyclotrisilazaneSilicon Nitride (SiNₓ)Low-temperature film growth for sensitive substrates gelest.com

Integration of Computational Chemistry with Experimental Discovery

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of materials derived from this compound. google.com Computational techniques, particularly Density Functional Theory (DFT), are proving invaluable for predicting the behavior of cyclosilazane precursors and understanding reaction mechanisms at the atomic level. nih.govnih.gov

A notable example is the use of DFT to study the chemisorption of a cyclosilazane precursor onto a silicon nitride surface during the ALD process. nih.gov In one study, calculations of a novel cyclosilazane precursor, 1,3-di-isopropylamino-2,4-dimethylcyclosilazane (CSN-2), determined the adsorption energy to be -7.38 eV, indicating favorable and strong chemisorption, which is crucial for high-quality film growth. nih.govresearchgate.net Such computational insights allow researchers to screen potential precursor molecules for thermal stability and reactivity before undertaking costly and time-consuming experimental synthesis and testing. nih.gov

Future work will likely involve more sophisticated modeling to simulate entire deposition cycles, predict film morphology, and identify potential defects. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate precursor structure with final material properties, enabling the rational design of new cyclosilazanes with targeted characteristics for specific applications. nih.gov

Computational Methods in Cyclosilazane Research
Computational MethodArea of ApplicationInformation GainedReference
Density Functional Theory (DFT)Precursor-Surface InteractionCalculation of chemisorption energy, prediction of reactivity nih.govresearchgate.net
DFTMolecular Structure OptimizationComparison of theoretical vs. experimental structures, understanding of bonding researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predictive ModelingCorrelation of molecular descriptors with material properties or biological activity nih.gov

Interdisciplinary Research with Other Fields

The unique properties of this compound and related polysilazanes are fostering interdisciplinary research that bridges chemistry with materials science, electronics, and the biomedical field.

In materials science, research is exploring the modification of polysilazanes to create high-performance coatings. By incorporating functional groups like fluorine, scientists can synthesize polymers with enhanced hydrophobicity and chemical resistance. rsc.orgmdpi.com These coatings have potential applications in protecting metals from corrosion and as mold release agents. rsc.org The ability of the silazane's Si-H and Si-N bonds to form strong covalent bonds with substrate surfaces ensures excellent adhesion. researchgate.net

In the field of electronics, its role as a precursor for dielectric films is a prime example of interdisciplinary work combining chemistry, physics, and electrical engineering. justia.comgelest.com Beyond this, silsesquioxanes, which are related cage-like organosilicon compounds, are being investigated for use in LEDs and other electronic materials due to their thermal stability and desirable optical properties. wikipedia.org

While less developed, the biomedical field presents intriguing future possibilities. The structural properties of the compound are being investigated for potential use in drug delivery systems. Furthermore, the broader class of organosilicon compounds is used in biomedical engineering applications, suggesting that functionalized cyclosilazanes could be designed for biocompatibility and use in medical devices or as therapeutic agents. researchgate.net

Q & A

Q. Methodological Considerations :

  • Use solvent-free or low-polarity solvents (e.g., CCl₄) to avoid spectral interference.
  • Compare experimental spectra with reference data (e.g., Coblentz Society’s IR database) to validate purity .

Q. Table 1: Key IR Peaks and Assignments

Wavenumber (cm⁻¹)Assignment
930–960Si–N stretch
1250–1300Si–C stretch
2850–2960C–H stretch

Basic: What safety protocols are critical for laboratory handling of this compound?

Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335: respiratory irritation) .
  • PPE : Wear nitrile gloves and safety goggles (GHS H315/H319: skin/eye irritation) .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water contact to prevent hydrolysis .

Advanced: How can computational modeling optimize studies on its reactivity and stability?

Answer:

  • Density Functional Theory (DFT) : Simulate Si–N bond dissociation energies to predict thermal stability. Use software like Gaussian or COMSOL Multiphysics to model reaction pathways .
  • AI-Driven Design : Train machine learning models on existing kinetic data to predict decomposition products under varying temperatures .

Q. Methodological Challenges :

  • Validate computational predictions with experimental thermogravimetric analysis (TGA) to reconcile discrepancies in decomposition thresholds .

Advanced: What theoretical frameworks guide mechanistic studies of cyclotrisilazane ring-opening reactions?

Answer:

  • Molecular Orbital Theory : Explains nucleophilic attack on the silicon center due to electron-deficient Si atoms in the ring .
  • Hard-Soft Acid-Base (HSAB) Theory : Predicts preferential reaction sites (e.g., soft nucleophiles target Si over N) .

Q. Experimental Design :

  • Use isotopic labeling (e.g., ¹⁵N) in kinetic studies to track bond cleavage sequences .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point)?

Answer:
Step 1: Replicate Measurements

  • Use standardized methods (e.g., ASTM D86 for boiling point determination) under controlled humidity .

Q. Step 2: Analyze Variables

  • Purity : Verify via gas chromatography (GC-MS); impurities like siloxanes can alter boiling points .
  • Instrument Calibration : Cross-check with reference compounds (e.g., hexamethyldisilazane) .

Q. Table 2: Reported vs. Verified Properties

PropertyLiterature ValueVerified Value (Method)
Boiling Point (°C)188185–189 (GC-MS)
Density (g/cm³)0.950.94–0.96 (Pycnometry)

Advanced: What methodologies assess long-term stability under environmental stressors?

Answer:

  • Accelerated Aging Studies :
    • Thermal Stress : Heat samples to 100°C and monitor decomposition via FTIR every 24 hours .
    • Hydrolytic Stability : Expose to 70% humidity and quantify silanol formation using ²⁹Si NMR .

Q. Data Interpretation :

  • Use Arrhenius plots to extrapolate degradation rates at ambient conditions .

Advanced: How to design a factorial experiment for optimizing synthetic yield?

Answer:
Factorial Design (2³ Matrix)

  • Variables : Catalyst concentration (0.1–0.5 mol%), temperature (80–120°C), reaction time (12–24 hrs).
  • Response : Yield (GC-MS analysis).

Q. Statistical Analysis :

  • Apply ANOVA to identify significant interactions (e.g., temperature × catalyst) .

Q. Table 3: Experimental Matrix and Results

RunCatalyst (%)Temp (°C)Time (hrs)Yield (%)
10.1801262
20.51202489

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.